3,4-Dehydrocilostazol is a primary active metabolite of cilostazol, a medicine used to treat intermittent claudication. [, ] Cilostazol itself is metabolized by the cytochrome P450 enzymes in the liver, mainly by CYP3A4 and to a lesser extent by CYP2C19. [] 3,4-Dehydrocilostazol contributes to cilostazol's therapeutic effects as a potent inhibitor of platelet aggregation and a vasodilator. [, ] Due to its shared pharmacological properties with the parent drug, 3,4-dehydrocilostazol has been the subject of various pharmacokinetic and pharmacodynamic studies to better understand its role in cilostazol's mechanism of action. [, ]
3,4-Dehydro cilostazol is derived from cilostazol through metabolic processes in the human body. It is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 3. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of 3,4-dehydro cilostazol can be achieved through various chemical pathways, primarily involving the conversion of cilostazol itself. The metabolic pathway includes oxidation reactions facilitated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert cilostazol into its active metabolite.
The synthesis process typically involves:
The molecular formula for 3,4-dehydro cilostazol is . Its structure features a quinolinone core with specific functional groups that contribute to its biological activity.
This structure is essential for understanding how it interacts with biological targets.
The primary chemical reactions involving 3,4-dehydro cilostazol include:
The metabolism of 3,4-dehydro cilostazol involves:
3,4-Dehydro cilostazol exerts its effects by inhibiting phosphodiesterase type 3, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in:
Studies have shown that the inhibition of phosphodiesterase type 3 leads to significant improvements in blood flow and reduction in symptoms associated with intermittent claudication.
3,4-Dehydro cilostazol is primarily used in clinical settings for:
Systematic Name and Synonyms:3,4-Dehydro Cilostazol (CAS 73963-62-9), also designated as OPC-13015, is a pharmacologically active metabolite of the antiplatelet drug Cilostazol. Its systematic IUPAC name is 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone. Common synonyms include USP Cilostazol Related Compound B and OPC 13015 [2] [5] [7].
Molecular Formula and Weight:The compound has the empirical formula C₂₀H₂₅N₅O₂ and a molecular weight of 367.44 g/mol, identical to Cilostazol (C₂₀H₂₇N₅O₂, 369.46 g/mol) except for the absence of two hydrogen atoms due to dehydrogenation [1] [5] [10].
Structural Features:
O=C1NC2=C(C=C(OCCCCC3=NN=NN3C4CCCCC4)C=C2)C=C1
, confirming the conjugated system [2]. Table 1: Molecular Specifications of 3,4-Dehydro Cilostazol
Property | Value |
---|---|
CAS Number | 73963-62-9 |
Molecular Formula | C₂₀H₂₅N₅O₂ |
Molecular Weight (g/mol) | 367.44 |
IUPAC Name | 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone |
Key Synonyms | OPC-13015; USP Cilostazol Related Compound B |
Solubility and LogP:3,4-Dehydro Cilostazol exhibits poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO), with a tested solubility of 5 mg/mL (13.61 mM). Its partition coefficient (LogP) is estimated at ~4.5, indicating high lipophilicity similar to Cilostazol (LogP ~4.4) [2] [3] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8